ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is a compound that features a thiadiazole ring, a piperidine ring, and an ester functional group. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been reported to interact with various molecular targets . For instance, some thiadiazole derivatives have been found to interact with carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
It’s worth noting that the thiadiazole moiety is a crucial part of many bioactive compounds and is known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Thiadiazole derivatives have been reported to influence several biochemical pathways, including those involved in antimicrobial, anti-inflammatory, and analgesic activities .
Result of Action
Compounds with similar thiadiazole structures have been reported to exhibit various biological activities, including antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiadiazole derivative.
Cellular Effects
Thiadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiadiazole derivatives have been used in the synthesis of various compounds, suggesting that they may have stability and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models .
Metabolic Pathways
Thiadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes .
Subcellular Localization
Thiadiazole derivatives, due to their ability to cross cellular membranes, may be localized in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the ester group is typically added via esterification reactions using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring are known for their pharmacological properties.
Ester derivatives: Compounds with ester functional groups are widely used in medicinal chemistry.
Uniqueness
Ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate is unique due to the combination of the thiadiazole ring, piperidine ring, and ester group. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 1-(3-amino-1,2,4-thiadiazol-5-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-12-9(11)13-17-10/h7H,2-6H2,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJURFOEUGTFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC(=NS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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